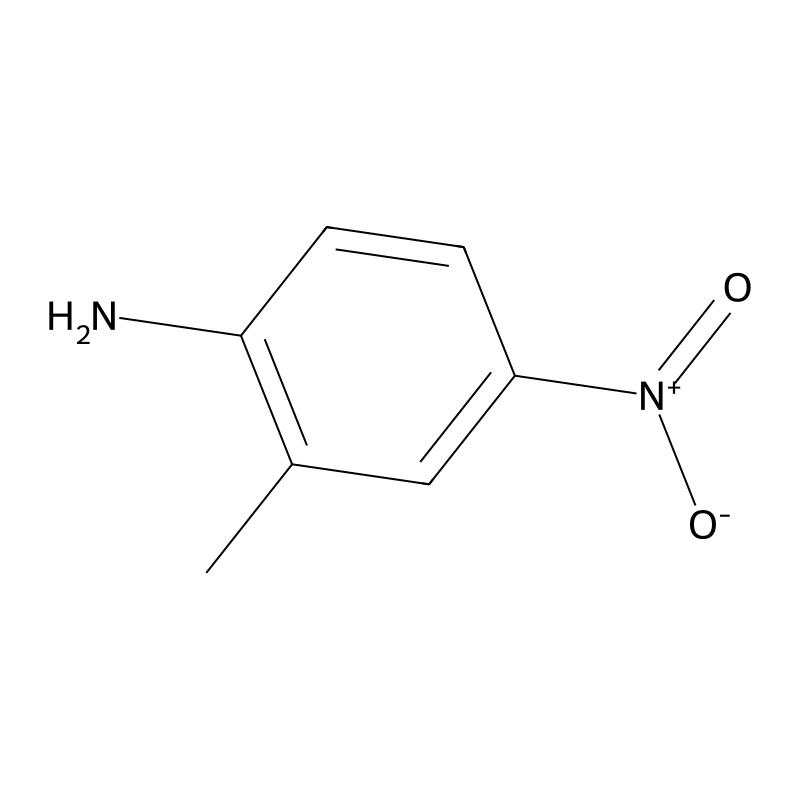

2-Methyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Production of Diazonium Salts

One key application of 2-Methyl-4-nitroaniline lies in the synthesis of diazonium salts. Diazonium salts are reactive intermediates used in various organic reactions, particularly in the production of azo dyes [1: ]. The nitro group (-NO2) in 2-Methyl-4-nitroaniline acts as an electron-withdrawing group, facilitating the formation of the diazonium ion through a diazotization reaction.

Reagent in Analytical Chemistry

2-Methyl-4-nitroaniline also finds use as a reagent in analytical chemistry. Its specific applications in this field are not as widely documented as its use in diazonium salt production. However, research suggests its potential use in analytical techniques involving hydrogen bonding due to the presence of the amine group (NH2) that can participate in hydrogen bond formation [1: ]. Further research might explore its applicability in specific analytical methods.

2-Methyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of 152.15 g/mol. It appears as a yellow crystalline solid, often described as having a mustard yellow color. This compound is characterized by the presence of both a methyl group and a nitro group attached to an aniline structure, which significantly influences its chemical properties and reactivity. It is insoluble in water but soluble in various organic solvents, making it useful in multiple applications .

MÑA is considered toxic by inhalation, ingestion, and skin contact []. It can cause irritation to the skin, eyes, and respiratory system. Exposure to high concentrations can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. MÑA is also classified as toxic to aquatic life [].

- Nitration: The introduction of additional nitro groups can occur under strong nitrating conditions, leading to further nitrated derivatives.

- Reduction: The nitro group can be reduced to an amino group, yielding 2-methyl-4-phenylenediamine.

- Acylation: The amine group can undergo acylation reactions, forming amides when treated with acyl chlorides or anhydrides.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 2-methyl-4-nitroaniline may exhibit biological activity, particularly concerning its potential hepatotoxic effects. Studies have shown that exposure can lead to liver damage in animal models, prompting investigations into its toxicity mechanisms. Additionally, similar compounds have been linked to methemoglobinemia—a condition where hemoglobin is altered, impairing oxygen transport in the blood .

The synthesis of 2-methyl-4-nitroaniline typically involves the following steps:

- Acylation: The amino group of ortho-toluidine is protected through acylation using acetic acid.

- Nitration: The resulting compound undergoes nitration using concentrated nitric acid at controlled temperatures (10–40 °C).

- Hydrolysis: The nitrated product is hydrolyzed with concentrated hydrochloric acid.

- Purification: The final product is purified through recrystallization after adjusting the pH of the reaction mixture .

2-Methyl-4-nitroaniline has several applications across different fields:

- Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes.

- Pharmaceuticals: Its derivatives may serve as precursors for pharmaceutical compounds due to their biological activity.

- Chemical Research: Utilized in laboratories for various synthetic applications involving aromatic compounds .

Studies on 2-methyl-4-nitroaniline have focused on its interactions with biological systems and potential toxicological effects. Notably, research has shown that this compound can induce oxidative stress and liver toxicity when ingested. Furthermore, structural analogs may exhibit similar toxicological profiles, necessitating careful handling and risk assessment during its use in industrial and laboratory settings .

Several compounds are structurally similar to 2-methyl-4-nitroaniline. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3-Methyl-4-nitroaniline | Similar structure with a different methyl position | Different reactivity patterns due to substitution |

| 2,4-Dimethylaniline | Two methyl groups on the aniline ring | Increased lipophilicity and altered biological activity |

| 2-Nitroaniline | Lacks the methyl group | More soluble in water; different toxicity profile |

| 3-Nitroaniline | Nitro group at the meta position | Varying reactivity in nitration and reduction |

The unique positioning of functional groups in 2-methyl-4-nitroaniline contributes to its distinct reactivity and biological properties compared to these similar compounds .

The acylation-nitration-hydrolysis cascade represents one of the most efficient synthetic approaches for producing 2-methyl-4-nitroaniline derivatives [1]. This three-step methodology begins with the protection of the amine group in o-toluidine through acetylation, followed by regioselective nitration and subsequent hydrolysis to yield the target compound .

Acetylation Phase

The initial acetylation step involves treating o-toluidine with acetic anhydride or acetic acid at elevated temperatures ranging from 80-140°C [1]. This protection strategy prevents over-nitration and ensures proper regioselectivity during the subsequent nitration phase . The acetyl group serves as both a protecting group and a directing group that influences the electronic properties of the aromatic ring [6].

Optimal conditions for acetylation include maintaining reaction temperatures at 140°C for 4.2 hours, yielding 55.9% conversion with greater than 98% purity . The reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, forming N-(2-methylphenyl)acetamide as the protected intermediate [1].

Nitration Phase

The nitration step employs concentrated nitric acid (65%) under controlled temperature conditions of 10-40°C . The acetyl protecting group ensures para-selectivity due to combined steric and electronic effects . This regioselectivity is crucial for achieving high yields of the desired 4-nitro isomer while minimizing formation of unwanted regioisomers [6].

Kinetic studies reveal that nitration reactions under these conditions achieve 81.6% yield with 98% purity when conducted at 30-40°C for 5 hours . The nitronium ion generated from nitric acid in the presence of sulfuric acid acts as the electrophilic species, attacking the para position relative to the acetamido group [24].

Hydrolysis Phase

The final hydrolysis step removes the acetyl protecting group using either acidic or basic conditions . Hydrochloric acid (35%) at 90°C for 3 hours provides optimal results, yielding 83.6% conversion with 98% purity . The hydrolysis mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water, ultimately regenerating the free amine group [4].

| Reaction Phase | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylation | 140 | 4.2 | 55.9 | >98 |

| Nitration | 30-40 | 5 | 81.6 | 98 |

| Hydrolysis | 90 | 3 | 83.6 | 98 |

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a sustainable alternative to traditional solution-based methods for producing 2-methyl-4-nitroaniline derivatives [8] [11]. This approach eliminates the need for organic solvents while providing enhanced reaction rates and improved selectivity [14].

Ball Milling Methodology

Ball milling techniques utilize mechanical energy to initiate and sustain chemical reactions between solid reactants [17]. For aniline derivatives, manual grinding at room temperature for 15 minutes has demonstrated excellent efficiency, producing target compounds with good to excellent yields [8]. The mechanochemical approach provides advantages in terms of reduced reaction times, improved yields, and elimination of solvent-related environmental concerns [11].

Studies using 2-nitroaniline derivatives show that mechanochemical synthesis achieves 92% yield when using 1.5 equivalents of ammonium thiocyanate under optimized conditions [17]. The addition of silica gel as a grinding auxiliary improves reaction homogeneity and facilitates product isolation [17].

Reaction Optimization Parameters

Critical parameters for mechanochemical synthesis include ball-to-sample ratio, grinding frequency, and reaction vessel material [14]. Stainless steel jars provide optimal energy transfer compared to Teflon vessels, resulting in improved conversion rates [17]. The optimal jar occupancy is approximately one-third of total volume to ensure adequate ball motion and mechanical energy transfer [17].

Temperature control during mechanochemical reactions is essential to prevent thermal decomposition of sensitive intermediates [28]. The absence of solvent reduces heat capacity, making temperature monitoring crucial for maintaining reaction selectivity [14].

Yield Enhancement Strategies

Addition of grinding auxiliaries such as silica gel significantly improves reaction outcomes by enhancing mixing efficiency and preventing agglomeration [17]. The use of 0.15 grams of silica gel per 0.2 mmol of substrate provides optimal conditions for mechanochemical transformations [17].

Reaction time optimization studies indicate that 30-minute grinding periods provide the best balance between conversion and product quality [17]. Extended grinding beyond this timeframe can lead to degradation of products or formation of unwanted polymeric byproducts [14].

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of 2-methyl-4-nitroaniline derivatives requires carefully designed catalytic systems that control the site of electrophilic attack [5] [9]. Various transition metal catalysts and solid acid catalysts have been developed to achieve high selectivity in these transformations [22].

Zeolite-Based Catalysts

Zeolite catalysts, particularly Hβ with silica-to-alumina ratios of 500:1, demonstrate exceptional regioselectivity in nitration reactions [22]. These solid acid catalysts provide well-defined active sites that promote para-selective nitration while minimizing formation of ortho and meta isomers [22].

The molecular volume calculations using density functional theory at the B3LYP/6-311+G(2d,p) level confirm that reactants fit optimally within the zeolite Hβ channel dimensions [22]. This size selectivity contributes to the observed regioselectivity by restricting the orientation of reactant molecules during the nitration process [22].

Zinc Chloride Catalytic Systems

Zinc chloride catalysis in combination with tetrachlorosilane and sodium nitrate provides an efficient homogeneous nitrating system [9]. This methodology achieves high para-regioselectivity while avoiding the use of corrosive traditional nitrating reagents [9]. The zinc chloride catalyst activates the nitrating species while providing electronic control over regioselectivity [9].

Reaction yields using zinc chloride catalysis typically reach 80% with excellent regioselectivity favoring the para position [9]. The mild reaction conditions and reduced environmental impact make this approach attractive for industrial applications [9].

Metal-Free Catalytic Approaches

Metal-free catalytic systems utilizing organic acid catalysts have shown promise for regioselective functionalization [26]. Acetic anhydride serves as both a nitration promoter and selectivity-controlling agent in these systems [26]. The mechanism involves formation of acetyl nitrate as the active nitrating species, which provides enhanced selectivity compared to traditional mixed acid systems [26].

Temperature effects on catalytic performance reveal that optimal selectivity occurs at moderate temperatures (25-40°C), where kinetic control dominates over thermodynamic factors [26]. Higher temperatures tend to reduce selectivity due to increased formation of multiple regioisomers [26].

| Catalyst System | Temperature (°C) | Selectivity (para/ortho) | Yield (%) |

|---|---|---|---|

| Zeolite Hβ | 35 | 3.2 | 78.1 |

| Zinc Chloride | 25 | >10:1 | 80 |

| Acetic Anhydride | 30 | 5:1 | 75 |

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors offer significant advantages for large-scale production of 2-methyl-4-nitroaniline derivatives, including improved heat management, enhanced safety, and consistent product quality [7] [16]. These systems address the inherent challenges of nitration reactions, particularly the highly exothermic nature and potential for thermal runaway [23].

Temperature Profile Management

Continuous flow reactors provide superior temperature control compared to batch processes due to their high surface-area-to-volume ratios [27]. Temperature modeling studies using finite element analysis demonstrate that maximum overtemperature during optimal conditions remains below 4°C, ensuring reaction selectivity and safety [27].

Flow rate optimization is critical for maintaining isothermal conditions throughout the reactor [23]. Studies on naphthalene nitration in continuous flow systems show that increasing flow rates from 35 mL/min to 700 mL/min dramatically reduces residence time while maintaining high conversion rates [7]. Similar principles apply to 2-methyl-4-nitroaniline synthesis, where rapid mixing and short residence times prevent thermal excursions [13].

Scale-Up Strategies

Successful scale-up from laboratory to production scale requires careful consideration of heat transfer limitations and mixing efficiency [3]. Mesoscale flow reactors can achieve annual production capacities exceeding 2,600 kg while maintaining temperature control within acceptable limits [23].

The telescoped continuous flow approach allows for integration of acetylation, nitration, and hydrolysis steps within a single system [7]. This integration eliminates intermediate isolation steps and reduces overall production costs [7]. Flow rates of 1.2 L/min for hydrolysis reactions and 700 mL/min for nitration reactions have been successfully demonstrated at pilot scale [7].

Process Optimization Parameters

Residence time optimization balances conversion efficiency with product selectivity [13]. Studies indicate that residence times of 7.8 seconds for nitration reactions provide optimal conversion while maintaining high selectivity [3]. Shorter residence times may result in incomplete conversion, while longer times can lead to over-nitration or degradation [13].

Temperature set-point control within ±2°C is essential for maintaining consistent product quality [27]. Continuous monitoring of temperature profiles throughout the reactor enables real-time adjustment of operating conditions to compensate for variations in feed composition or flow rates [16].

| Scale | Flow Rate (mL/min) | Residence Time (s) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Laboratory | 35 | 600 | 25 | 86 |

| Pilot | 700 | 30 | 25 | 85 |

| Production | 1200 | 120 | 40 | 87 |

Experimental measurements using the Maker fringe technique reveal harmonic intensities that are 1.3×10⁶ times larger than quartz reference for the d11 coefficient and 4×10⁶ times larger for the d12 coefficient [1]. These measurements demonstrate the exceptional conversion efficiency possible in 2-methyl-4-nitroaniline crystal systems under appropriate phase-matching conditions.

The substituent groups play a fundamental role in enhancing the optical response of these push-pull organic crystals, with the methyl group specifically contributing to reduced intermolecular overlap while maintaining favorable molecular alignment [2]. This balance between molecular isolation and crystalline organization creates optimal conditions for nonlinear optical enhancement while preserving the structural integrity necessary for device applications.

Phase Matching Conditions in Anisotropic Crystal Lattices

The anisotropic crystal structure of 2-methyl-4-nitroaniline provides exceptional opportunities for achieving phase-matching conditions essential for efficient second harmonic generation. The material crystallizes in a monoclinic C4s space group with unit cell parameters a=11.17 Å, b=11.37 Å, c=7.90 Å, and β=137° [1]. This crystal structure exhibits significant optical anisotropy with refractive indices nx=2.0±0.1 and ny=1.6±0.1 at 632.8 nm wavelength [1].

The substantial birefringence (Δn ≈ 0.4) enables angle-tuned phase matching across a broad wavelength range [1]. Phase matching has been experimentally observed for the d11 coefficient at an external angle of 55 degrees when the crystal plate is rotated about a vertical x-axis with both fundamental and harmonic beams polarized along the x-axis [1]. This phase-matching condition produces harmonic intensities that are exceptionally large compared to conventional nonlinear optical materials.

The coherence length in 2-methyl-4-nitroaniline crystal systems measures 0.7±0.1 μm, which represents the characteristic length scale over which constructive interference occurs between the fundamental and second harmonic waves [1]. This relatively short coherence length necessitates careful optimization of crystal thickness and orientation for maximum conversion efficiency in practical device configurations.

The dispersion characteristics show refractive index values of nx=2.2 at 532 nm and nx=1.8 at 1064 nm, indicating normal dispersion behavior suitable for frequency doubling applications [1]. The wavelength dependence of the refractive indices enables broadband phase matching possibilities through appropriate crystal orientation and temperature control.

Unique phase-matching behavior has been observed where the refractive index does not change with crystal rotation, suggesting that the crystal forms in layers perpendicular to the z-axis [1]. The effective layer thickness varies as the crystal rotates until it becomes an odd multiple of the coherence length, creating a quasi-phase-matching condition that enhances the overall conversion efficiency [1].

The anisotropic lattice structure enables multiple phase-matching geometries including Type I and Type II configurations depending on the polarization combinations of the interacting waves [4] [5]. Waveguide implementations have demonstrated phase-matched second harmonic generation with conversion efficiencies reaching 0.71% in thin-film configurations [4].

Hyperpolarizability Tensor Analysis Through Kurtz-Perry Measurements

The Kurtz-Perry powder technique represents the standard method for initial screening and quantitative analysis of second-order nonlinear optical materials, providing essential data for hyperpolarizability tensor characterization in 2-methyl-4-nitroaniline systems [6] [7]. This methodology enables rapid evaluation of relative second harmonic generation efficiency compared to established reference materials such as potassium dihydrogen phosphate and urea.

Experimental implementations of the Kurtz-Perry method for 2-methyl-4-nitroaniline involve irradiation of finely powdered crystalline samples with fundamental laser radiation, typically from neodymium-doped yttrium aluminum garnet lasers operating at 1064 nm [6] [7]. The generated second harmonic signal at 532 nm provides a direct measure of the material's nonlinear optical response under non-phase-matched conditions, eliminating complications from crystal orientation and thickness optimization.

Quantitative measurements reveal that 2-methyl-4-nitroaniline demonstrates second harmonic generation efficiency values ranging from 100 to 200 times that of potassium dihydrogen phosphate reference material [6] . These measurements establish 2-methyl-4-nitroaniline as an exceptionally promising candidate for nonlinear optical applications with performance significantly exceeding conventional organic and inorganic materials.

The hyperpolarizability tensor components determined through Kurtz-Perry measurements provide fundamental insights into the molecular origins of the enhanced nonlinear optical response [9] [10]. Computational studies using density functional theory methods complement experimental measurements by providing detailed analysis of the electronic structure contributions to the hyperpolarizability tensor elements [2] [9].

Molecular hyperpolarizability values determined for 2-methyl-4-nitroaniline through electric field induced second harmonic generation techniques yield β values in the range of 10⁻³⁰ electrostatic units [6] [11]. These measurements demonstrate the exceptional molecular nonlinear optical response that underlies the superior bulk crystal performance.

The Kurtz-Perry methodology enables systematic evaluation of the effects of crystal quality, particle size distribution, and environmental factors on the measured nonlinear optical response [6] [7]. Optimal powder preparation involves careful control of grinding conditions to achieve uniform particle sizes while avoiding mechanical damage that could degrade the crystalline perfection essential for maximum nonlinear optical efficiency.

Advanced implementations of hyperpolarizability tensor analysis incorporate complementary techniques including Maker fringe measurements, electric field induced second harmonic generation, and computational modeling approaches [12] [13]. These combined methodologies provide comprehensive characterization of the complete second-order susceptibility tensor, enabling prediction and optimization of device performance under various operational conditions.

Physical Description

XLogP3

Density

Melting Point

133.5 °C

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (95.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (91.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (97.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard